molecular formula C21H20N4O B2652152 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942009-27-0

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2652152
CAS No.: 942009-27-0
M. Wt: 344.418
InChI Key: GIGZVIZGFLNEGZ-UHFFFAOYSA-N
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Description

The compound “4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazinone core, which is a type of heterocyclic compound containing nitrogen atoms . This core is substituted with a methyl group, a phenethyl group, and an o-tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazinone core suggests that the compound may have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyrazolo[3,4-d]pyridazinone core might undergo reactions at the nitrogen atoms or at the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[3,4-d]pyridazinone core might confer certain electronic properties .

Scientific Research Applications

Chemical Synthesis and Modification

A study by Eljazi I. Al-Afaleq and S. Abubshait (2001) highlights the formation of novel pyrazole-o-aminonitriles, which serve as precursors for the synthesis of pyrazolo[3,4-d]pyrimidines and other related compounds, demonstrating the importance of this chemical structure in synthetic chemistry applications (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Antioxidant, Antitumor, and Antimicrobial Activities

Research conducted by M. El‐Borai et al. (2013) examined the chemical behavior of related pyrazolopyridine derivatives, identifying significant antioxidant, antitumor, and antimicrobial activities. This suggests the potential biomedical applications of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one and its derivatives in treating various diseases and conditions (M. El‐Borai et al., 2013).

Sugar-Furan Photooxygenation

The study by F. Cermola and M. Iesce (2006) utilized a related chemical structure in the methylene blue-sensitized photooxygenation of sugar-furans, leading to the synthesis of novel C-nucleosides and functionalized exo-glycals. This indicates a unique application in the field of nucleoside synthesis and functional sugar chemistry (F. Cermola & M. Iesce, 2006).

Antimicrobial Activity of Heterocyclic Compounds

A 2013 study by M. E. Azab, M. Youssef, and E. A. El-Bordany investigated the synthesis of new heterocyclic compounds containing the sulfonamido moiety, demonstrating significant antibacterial activity. This highlights the relevance of pyridazine derivatives in the development of new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Molecular Docking and Screening

E. M. Flefel et al. (2018) conducted a study involving the synthesis of pyridine and fused pyridine derivatives, including pyridazinones, for molecular docking and in vitro screening. This research explores the compound's potential in drug discovery and development (E. M. Flefel et al., 2018).

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, it might be interesting to investigate whether this compound has any biological activity .

Properties

IUPAC Name

4-methyl-1-(2-methylphenyl)-6-(2-phenylethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-15-8-6-7-11-19(15)25-20-18(14-22-25)16(2)23-24(21(20)26)13-12-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGZVIZGFLNEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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